molecular formula C3H4IN3 B2792581 5-Iodo-1-methyl-1h-1,2,4-triazole CAS No. 55847-42-2

5-Iodo-1-methyl-1h-1,2,4-triazole

Cat. No. B2792581
CAS RN: 55847-42-2
M. Wt: 208.99
InChI Key: MFFIAJUUPZCTKT-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-1,2,4-triazole is a halogenated heterocycle . It has the empirical formula C2H3IN4 and a molecular weight of 209.98 . It is also known as 1H-1,2,4-Triazole, 5-iodo-1-methyl- .


Synthesis Analysis

The synthesis of 1,2,4-triazoles, including 5-Iodo-1-methyl-1h-1,2,4-triazole, involves a variety of methods. One common method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves a copper-catalyzed reaction under an atmosphere of air . More research is needed to determine the specific synthesis process for 5-Iodo-1-methyl-1h-1,2,4-triazole.


Molecular Structure Analysis

The molecular structure of 5-Iodo-1-methyl-1h-1,2,4-triazole consists of a five-membered ring containing three nitrogen atoms, one carbon atom, and one iodine atom . The molecule has a molar refractivity of 36.3±0.0 cm^3 and a polarizability of 14.4±0.0 10^-24 cm^3 .


Physical And Chemical Properties Analysis

5-Iodo-1-methyl-1h-1,2,4-triazole is a solid with a density of 2.4±0.0 g/cm^3 . It has a boiling point of 283.0±0.0 °C at 760 mmHg and a flash point of 125.0±0.0 °C . It has a polar surface area of 31 Å^2 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

5-Iodo-1-methyl-1H-1,2,4-triazole serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a building block for creating bioactive compounds. Its unique structure allows for modifications that can enhance drug efficacy, selectivity, and pharmacokinetics. Notably, it has been investigated for its interactions with enzymes and receptors, making it a promising candidate for further drug development .

Antifungal Agents

The antifungal properties of 5-Iodo-1-methyl-1H-1,2,4-triazole have been studied extensively. It exhibits inhibitory effects against fungal pathogens, making it relevant for combating fungal infections. Researchers investigate its mechanism of action and explore derivatives with improved antifungal activity .

Click Chemistry

5-Iodo-1-methyl-1H-1,2,4-triazole participates in copper-catalyzed azide–alkyne cycloaddition reactions. This “click chemistry” approach allows efficient synthesis of 1,2,3-triazoles and 5-iodo-1H-1,2,3-triazoles. Researchers use these reactions to create diverse molecular architectures for various applications .

Analytical Chemistry

Researchers employ 5-Iodo-1-methyl-1H-1,2,4-triazole as a reagent in analytical methods. It participates in colorimetric assays, complexometric titrations, and electrochemical sensing. Its specific interactions with analytes allow for sensitive and selective detection in environmental, biological, and industrial samples.

properties

IUPAC Name

5-iodo-1-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4IN3/c1-7-3(4)5-2-6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFIAJUUPZCTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1-methyl-1h-1,2,4-triazole

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